

Naloxonazine dihydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: *Naloxonazine dihydrochloride*

Cat. No.: *B15618714*

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An In-depth Technical Guide to Naloxonazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Naloxonazine dihydrochloride**, a potent and selective μ_1 -opioid receptor antagonist. This document consolidates critical data, experimental methodologies, and mechanistic insights to support research and development activities in the fields of pharmacology and neuroscience.

Core Compound Information

Naloxonazine dihydrochloride is a pivotal pharmacological tool for investigating the nuanced roles of μ -opioid receptor subtypes. Its irreversible antagonism of the μ_1 receptor provides a unique advantage in dissociating the physiological effects mediated by different opioid receptor subtypes.

Chemical and Physical Properties

A summary of the key quantitative data for **Naloxonazine dihydrochloride** is presented in Table 1.

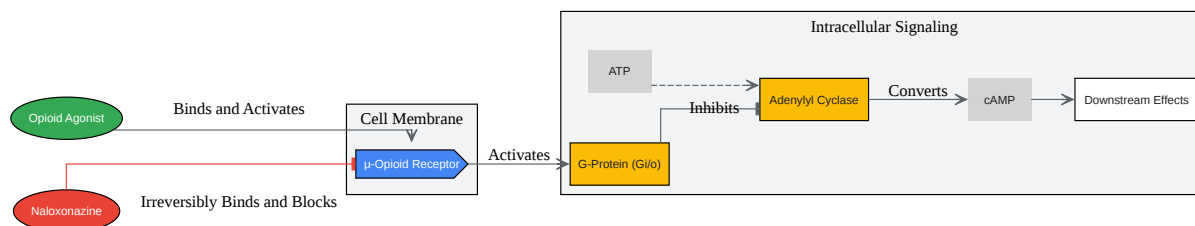
Property	Value
CAS Number	880759-65-9
Molecular Weight	723.69 g/mol
Molecular Formula	C ₃₈ H ₄₂ N ₄ O ₆ ·2HCl
Purity	≥95-98% (varies by supplier)
Solubility	Soluble in water to 25 mM
Storage	Store at room temperature or -20°C as per supplier instructions

Mechanism of Action and Signaling Pathway

Naloxonazine dihydrochloride functions as a potent, selective, and irreversible antagonist of the μ_1 -opioid receptor.[1][2] Unlike reversible antagonists, naloxonazine forms a covalent bond with the receptor, leading to prolonged inhibition of receptor function even after the compound has been cleared from the system.[2] This irreversible binding is a key feature that allows for the functional isolation of μ_1 -receptor-mediated pathways.

The μ -opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it typically couples to inhibitory G-proteins (G α i/o), initiating a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Naloxonazine, by irreversibly blocking the μ_1 -receptor, prevents this G-protein coupling and the subsequent downstream signaling events.

Below is a diagram illustrating the inhibitory effect of Naloxonazine on the μ -opioid receptor signaling pathway.



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Naloxonazine's inhibitory action on μ -opioid receptor signaling.

Experimental Protocols

The following are representative protocols for in vivo and in vitro studies involving **Naloxonazine dihydrochloride**, synthesized from methodologies reported in the scientific literature.

In Vivo Antagonism of Morphine-Induced Analgesia in Rodents

This protocol describes a method to assess the antagonist effects of naloxonazine on morphine-induced analgesia using the tail-flick test.

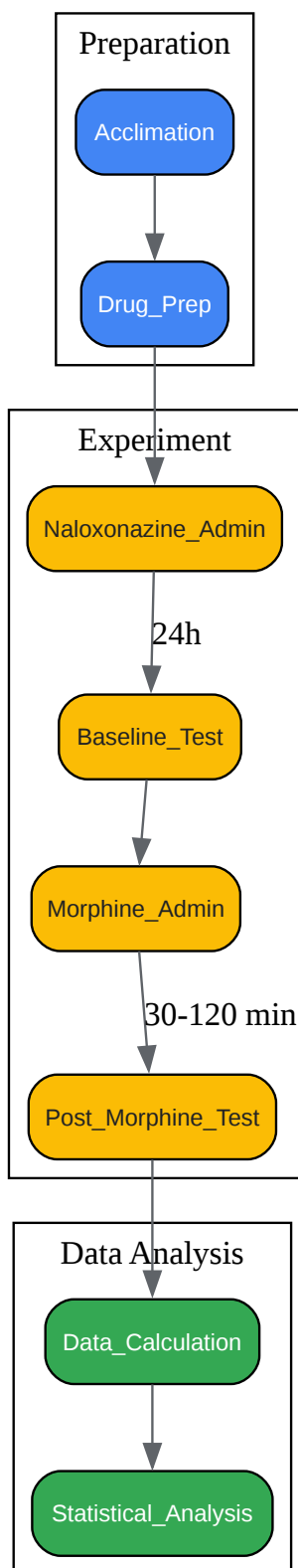
Materials:

- **Naloxonazine dihydrochloride**
- Morphine sulfate
- Sterile saline solution (0.9% NaCl)
- Male Wistar rats or ICR mice

- Tail-flick analgesia meter
- Animal scale
- Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injections

Procedure:

- **Animal Acclimation:** Acclimate animals to the housing facility for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- **Naloxonazine Preparation:** Dissolve **Naloxonazine dihydrochloride** in sterile saline to the desired concentration. For example, to achieve a dose of 20 mg/kg in a 10 ml/kg injection volume, prepare a 2 mg/ml solution.
- **Naloxonazine Administration:** Administer naloxonazine (e.g., 10-35 mg/kg, s.c. or i.p.) to the test group of animals. Administer an equivalent volume of saline to the control group. A 24-hour pretreatment time is often used to ensure irreversible binding and clearance of unbound naloxonazine.
- **Baseline Latency Measurement:** At 24 hours post-naloxonazine/saline treatment, measure the baseline tail-flick latency for each animal. Place the animal in the tail-flick apparatus and apply a radiant heat source to the tail. Record the time it takes for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
- **Morphine Administration:** Administer morphine sulfate (e.g., 5-10 mg/kg, s.c.) to all animals.
- **Post-Morphine Latency Measurement:** Measure the tail-flick latency at several time points after morphine administration (e.g., 30, 60, 90, and 120 minutes).
- **Data Analysis:** Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: $\%MPE = [(post\text{-}drug\text{ latency} - baseline\text{ latency}) / (cut\text{-}off\text{ time} - baseline\text{ latency})] \times 100$. Compare the %MPE between the naloxonazine-pretreated and saline-pretreated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).



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Workflow for in vivo analgesia antagonism study.

In Vitro Receptor Binding Assay

This protocol is a general guide for a competitive binding assay to determine the affinity of a compound for the μ -opioid receptor, which can be adapted to study the irreversible binding of naloxonazine.

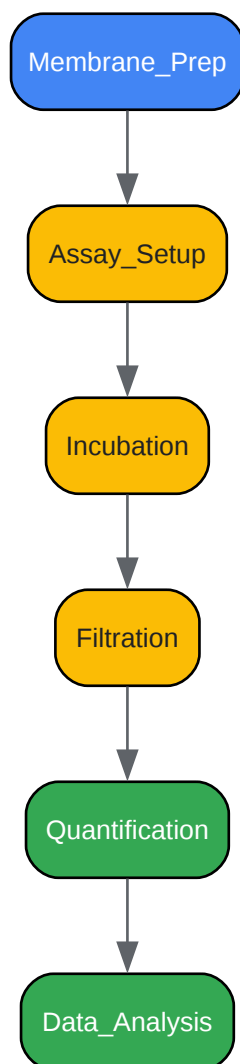
Materials:

- Cell membranes expressing μ -opioid receptors (e.g., from CHO cells or rat brain tissue)
- Radiolabeled opioid ligand (e.g., [3 H]DAMGO or [3 H]Naloxone)
- **Naloxonazine dihydrochloride**
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Non-specific binding control (e.g., unlabeled naloxone at a high concentration)
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter
- Glass fiber filters
- Filtration manifold

Procedure:

- **Membrane Preparation:** Homogenize brain tissue or cells expressing the μ -opioid receptor in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet is resuspended in the assay buffer to a desired protein concentration.
- **Assay Setup:** In a series of tubes, add the following in order:
 - Assay buffer
 - Increasing concentrations of **Naloxonazine dihydrochloride** (for competition curve) or a fixed concentration for single-point inhibition.

- Radiolabeled ligand at a concentration near its K_d .
- For determining non-specific binding, add a high concentration of unlabeled naloxone instead of naloxonazine.
- For total binding, add only the radiolabeled ligand and buffer.
- Incubation: Initiate the binding reaction by adding the membrane preparation to each tube. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding: Total binding - Non-specific binding.
 - For competition assays, plot the percentage of specific binding against the logarithm of the naloxonazine concentration.
 - Determine the IC_{50} (the concentration of naloxonazine that inhibits 50% of the specific binding of the radioligand).
 - To confirm irreversible binding, pre-incubate membranes with naloxonazine, then wash extensively before performing the binding assay with the radioligand. A persistent reduction in binding compared to control membranes indicates irreversible antagonism.



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Workflow for in vitro receptor binding assay.

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- 1. researchgate.net [researchgate.net]

- 2. Naloxonazine, a specific mu-opioid receptor antagonist, attenuates the increment of locomotor activity induced by acute methamphetamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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